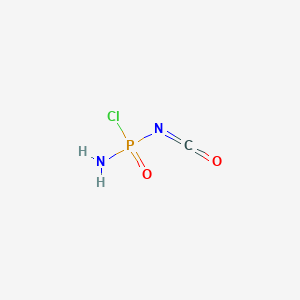

Phosphoramidisocyanatidic chloride

Beschreibung

Phosphoramidisocyanatidic chloride (CAS 58188-56-0) is a phosphorus-based compound featuring a unique combination of amide, isocyanate, and chloride functional groups. Its molecular architecture centers on a phosphorus atom bonded to an amide group (NH₂), an isocyanate group (NCO), and two chlorine atoms, resulting in the formula Cl₂P(NH₂)(NCO). This compound is part of a broader class of organophosphorus chemicals, which are pivotal in industrial synthesis, agrochemical production, and materials science due to their reactivity and versatility .

Eigenschaften

CAS-Nummer |

58188-56-0 |

|---|---|

Molekularformel |

CH2ClN2O2P |

Molekulargewicht |

140.46 g/mol |

IUPAC-Name |

[amino(chloro)phosphoryl]imino-oxomethane |

InChI |

InChI=1S/CH2ClN2O2P/c2-7(3,6)4-1-5/h(H2,3,6) |

InChI-Schlüssel |

CFTYSEJATCKFHA-UHFFFAOYSA-N |

Kanonische SMILES |

C(=NP(=O)(N)Cl)=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Phosphoramidisocyanatidic chloride can be synthesized through several methods. One common approach involves the reaction of phosphoramidic acid with thionyl chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to prevent decomposition of the product. Another method involves the use of phosphorus trichloride and an appropriate amine, followed by chlorination.

Industrial Production Methods

In an industrial setting, the production of phosphoramidisocyanatidic chloride often involves large-scale reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Phosphoramidisocyanatidic chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atom.

Hydrolysis: In the presence of water, it can hydrolyze to form phosphoramidic acid and hydrochloric acid.

Condensation Reactions: It can participate in condensation reactions with amines to form phosphoramidates.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are often used to maintain the reactivity of the compound.

Catalysts: Lewis acids like aluminum chloride can be employed to facilitate certain reactions.

Major Products Formed

Phosphoramidates: Formed through condensation reactions with amines.

Phosphoramidic Acid: Resulting from hydrolysis.

Wissenschaftliche Forschungsanwendungen

Phosphoramidisocyanatidic chloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages.

Biology: It can be employed in the modification of biomolecules, such as the phosphorylation of proteins.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which phosphoramidisocyanatidic chloride exerts its effects involves the interaction of its reactive phosphorus center with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The specific pathways involved depend on the nature of the target molecule and the reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between phosphoramidisocyanatidic chloride and related phosphorus-halide compounds:

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Applications |

|---|---|---|---|---|

| Phosphoramidisocyanatidic chloride | 58188-56-0 | Cl₂P(NH₂)(NCO) | Amide, isocyanate, chloride | Specialty polymers, intermediates |

| Dichloroisocyanatobis(trichloromethyl)phosphorane | 34727-14-5 | Cl₂P(NCO)(CCl₃)₂ | Isocyanate, trichloromethyl, chloride | Flame retardants, catalyst synthesis |

| Phosphorisocyanatidic dichloride | 870-30-4 | Cl₂P(O)NCO | Isocyanate, phosphoryl chloride | Pharmaceuticals, crosslinking agents |

| Dimethylphosphinothioic chloride | 993-12-4 | C₂H₆ClPS | Thiophosphoryl, methyl, chloride | Agrochemicals, ligand synthesis |

| Diisopropylphosphoramidous dichloride | 102783-70-6 | Cl₂P(N(iPr)₂) | Amine (diisopropyl), chloride | Organic synthesis, phosphorylation |

Key Observations :

- Amide vs. Amine Groups: Phosphoramidisocyanatidic chloride’s amide group (NH₂) contrasts with the diisopropylamine group in diisopropylphosphoramidous dichloride, affecting nucleophilicity and stability.

- Isocyanate Reactivity: All compounds except dimethylphosphinothioic chloride feature isocyanate groups, which react vigorously with nucleophiles (e.g., alcohols, amines) to form urethanes or ureas. This property is exploited in polymer crosslinking .

- Halide Effects : Replacing chloride with fluoride (e.g., in phosphorisocyanatidic difluoride, CAS 1495-54-1) reduces hygroscopicity but increases volatility, limiting industrial utility compared to chloride analogs .

Reactivity and Stability

- Hydrolysis Sensitivity: Phosphoramidisocyanatidic chloride undergoes rapid hydrolysis in aqueous environments due to the electrophilic phosphorus center and labile chloride groups. In contrast, dimethylphosphinothioic chloride’s sulfur atom confers greater hydrolytic stability, extending its shelf life in agrochemical formulations .

- Thermal Stability : The trichloromethyl groups in dichloroisocyanatobis(trichloromethyl)phosphorane (CAS 34727-14-5) enhance thermal stability, making it suitable for high-temperature applications like flame retardants .

Research Findings and Limitations

- Synthetic Challenges: Phosphoramidisocyanatidic chloride’s synthesis requires anhydrous conditions to prevent hydrolysis, limiting scalability. Advances in glovebox technology have mitigated this issue in small-scale research .

- Toxicity Profile: Like many organophosphorus compounds, phosphoramidisocyanatidic chloride exhibits moderate toxicity (LD₅₀ ~200 mg/kg in rodents), necessitating stringent handling protocols. Fluorinated analogs (e.g., phosphorisocyanatidic difluoride) show lower acute toxicity but pose environmental persistence concerns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.